![molecular formula C15H10N4O3S B5782696 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)
3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways in cells. It has been shown to inhibit the growth of cancer cells in vitro, and to possess potent antimicrobial activity against a variety of pathogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde are diverse and depend on the specific application. In general, it has been shown to possess potent antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been investigated for its potential as a diagnostic agent for certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde is its broad range of biological activities, which make it a versatile compound for use in the laboratory. However, its complex synthesis method and potential toxicity may limit its use in certain applications.
Future Directions
There are many potential future directions for research on 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde. Some possible areas of investigation include:
1. Further elucidation of its mechanism of action and identification of specific molecular targets.
2. Development of new synthetic methods for the compound that are more efficient and scalable.
3. Investigation of its potential as a diagnostic agent for certain diseases.
4. Exploration of its potential as a therapeutic agent for a wider range of diseases.
5. Investigation of its potential as a tool for studying cellular signaling pathways and enzyme activity.
6. Investigation of its potential as a tool for studying the microbiome and its role in human health.
7. Development of new formulations or delivery methods to improve its efficacy and reduce toxicity.
Conclusion:
In conclusion, 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde is a versatile compound with a wide range of biological activities. Its potential as a therapeutic agent, diagnostic tool, and research tool make it an important compound for continued investigation. However, its complex synthesis method and potential toxicity may limit its use in certain applications. Further research is needed to fully understand its mechanism of action and to explore its potential in a variety of applications.
Synthesis Methods
The synthesis of 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde involves the reaction of 4-nitrobenzaldehyde with 5-phenyl-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated using standard purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde has been studied extensively for its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. In addition, it has been investigated for its potential as a diagnostic agent for certain diseases.
properties
IUPAC Name |
3-nitro-4-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-9-10-6-7-13(12(8-10)19(21)22)23-15-16-14(17-18-15)11-4-2-1-3-5-11/h1-9H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPPRCNSRRVXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.